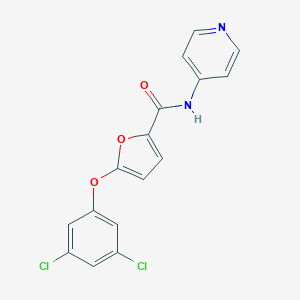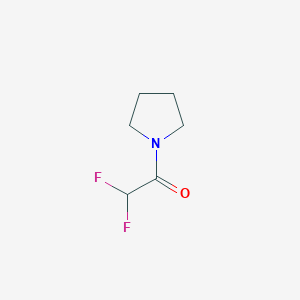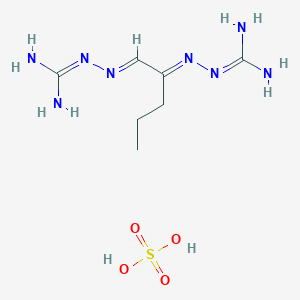![molecular formula C21H17NO4 B028665 Diacetic acid 4-[2-(quinolin-2-yl)vinyl]-1,3-phenylene ester CAS No. 107758-96-3](/img/structure/B28665.png)
Diacetic acid 4-[2-(quinolin-2-yl)vinyl]-1,3-phenylene ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diacetic acid 4-[2-(quinolin-2-yl)vinyl]-1,3-phenylene ester, also known as DQ, is a chemical compound that has attracted attention in scientific research due to its potential applications in various fields. DQ is a fluorescent molecule that has a unique structure, making it useful in biological imaging and sensing. In
Mecanismo De Acción
The mechanism of action of Diacetic acid 4-[2-(quinolin-2-yl)vinyl]-1,3-phenylene ester is not fully understood, but it is believed to involve the formation of a charge transfer complex between the quinoline and phenylene moieties. This charge transfer complex results in the emission of fluorescence when excited by light.
Biochemical and Physiological Effects
Diacetic acid 4-[2-(quinolin-2-yl)vinyl]-1,3-phenylene ester has been shown to have low toxicity and is not known to have any significant biochemical or physiological effects. However, more research is needed to fully understand the potential effects of Diacetic acid 4-[2-(quinolin-2-yl)vinyl]-1,3-phenylene ester on living organisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Diacetic acid 4-[2-(quinolin-2-yl)vinyl]-1,3-phenylene ester has several advantages for lab experiments, including its high quantum yield, photostability, and low toxicity. However, Diacetic acid 4-[2-(quinolin-2-yl)vinyl]-1,3-phenylene ester is not water-soluble, which can make it difficult to use in biological systems. Additionally, the synthesis of Diacetic acid 4-[2-(quinolin-2-yl)vinyl]-1,3-phenylene ester requires expertise in organic chemistry, which can limit its accessibility for some researchers.
Direcciones Futuras
There are several future directions for research on Diacetic acid 4-[2-(quinolin-2-yl)vinyl]-1,3-phenylene ester. One area of interest is the development of water-soluble derivatives of Diacetic acid 4-[2-(quinolin-2-yl)vinyl]-1,3-phenylene ester that can be used in biological systems. Another area of interest is the use of Diacetic acid 4-[2-(quinolin-2-yl)vinyl]-1,3-phenylene ester in sensing applications, such as detecting specific biomolecules. Additionally, more research is needed to fully understand the mechanism of action of Diacetic acid 4-[2-(quinolin-2-yl)vinyl]-1,3-phenylene ester and its potential effects on living organisms.
Conclusion
Diacetic acid 4-[2-(quinolin-2-yl)vinyl]-1,3-phenylene ester, or Diacetic acid 4-[2-(quinolin-2-yl)vinyl]-1,3-phenylene ester, is a fluorescent molecule that has potential applications in biological imaging and sensing. The synthesis of Diacetic acid 4-[2-(quinolin-2-yl)vinyl]-1,3-phenylene ester requires expertise in organic chemistry, and its use in biological systems is limited by its low water solubility. However, Diacetic acid 4-[2-(quinolin-2-yl)vinyl]-1,3-phenylene ester has several advantages for lab experiments, including its high quantum yield, photostability, and low toxicity. Future research on Diacetic acid 4-[2-(quinolin-2-yl)vinyl]-1,3-phenylene ester will focus on developing water-soluble derivatives and exploring its potential applications in sensing and imaging.
Métodos De Síntesis
The synthesis of Diacetic acid 4-[2-(quinolin-2-yl)vinyl]-1,3-phenylene ester involves a multi-step process that requires expertise in organic chemistry. The starting material for Diacetic acid 4-[2-(quinolin-2-yl)vinyl]-1,3-phenylene ester synthesis is 2-quinoline carboxaldehyde, which undergoes a Knoevenagel condensation reaction with 4-formylbenzoic acid to form 4-(2-quinolinyl)but-3-en-2-one. The final step involves the reaction of 4-(2-quinolinyl)but-3-en-2-one with diacetic acid to form Diacetic acid 4-[2-(quinolin-2-yl)vinyl]-1,3-phenylene ester.
Aplicaciones Científicas De Investigación
Diacetic acid 4-[2-(quinolin-2-yl)vinyl]-1,3-phenylene ester has been extensively studied for its potential applications in biological imaging and sensing. Diacetic acid 4-[2-(quinolin-2-yl)vinyl]-1,3-phenylene ester is a fluorescent molecule that has a high quantum yield and photostability, making it useful in fluorescence microscopy. Diacetic acid 4-[2-(quinolin-2-yl)vinyl]-1,3-phenylene ester has been used to label cells and tissues for imaging purposes, as well as for sensing applications such as detecting metal ions and pH changes.
Propiedades
Número CAS |
107758-96-3 |
|---|---|
Nombre del producto |
Diacetic acid 4-[2-(quinolin-2-yl)vinyl]-1,3-phenylene ester |
Fórmula molecular |
C21H17NO4 |
Peso molecular |
347.4 g/mol |
Nombre IUPAC |
[3-acetyloxy-4-[(E)-2-quinolin-2-ylethenyl]phenyl] acetate |
InChI |
InChI=1S/C21H17NO4/c1-14(23)25-19-12-9-17(21(13-19)26-15(2)24)8-11-18-10-7-16-5-3-4-6-20(16)22-18/h3-13H,1-2H3/b11-8+ |
Clave InChI |
PFLRICWGAZWIAB-DHZHZOJOSA-N |
SMILES isomérico |
CC(=O)OC1=CC(=C(C=C1)/C=C/C2=NC3=CC=CC=C3C=C2)OC(=O)C |
SMILES |
CC(=O)OC1=CC(=C(C=C1)C=CC2=NC3=CC=CC=C3C=C2)OC(=O)C |
SMILES canónico |
CC(=O)OC1=CC(=C(C=C1)C=CC2=NC3=CC=CC=C3C=C2)OC(=O)C |
Sinónimos |
Diacetic acid 4-[2-(quinolin-2-yl)vinyl]-1,3-phenylene ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




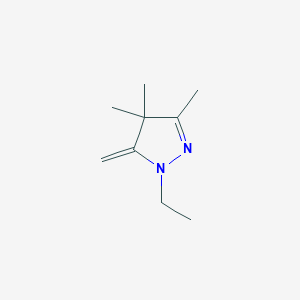
![1,3,5-Benzenetriol, 2-[(4-aminophenyl)sulfonyl]-](/img/structure/B28594.png)
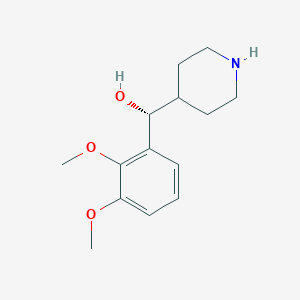
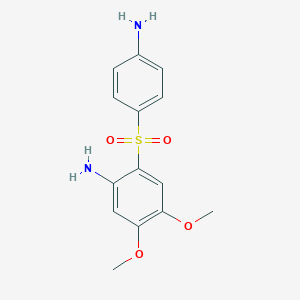
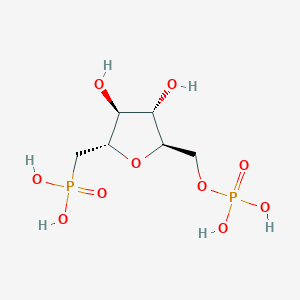
![5-[(4-Methylphenyl)sulfanyl]-2,4-quinazolinediamine](/img/structure/B28604.png)
